molecular formula C10H13NO B13868931 6-Hydroxymethyl-5,6,7,8-tetrahydroquinoline

6-Hydroxymethyl-5,6,7,8-tetrahydroquinoline

Cat. No.: B13868931
M. Wt: 163.22 g/mol
InChI Key: QJPKUEWDNWXQJL-UHFFFAOYSA-N
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Description

5,6,7,8-tetrahydroquinolin-6-ylmethanol is an organic compound with the molecular formula C10H13NO It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-tetrahydroquinolin-6-ylmethanol typically involves the reduction of quinoline derivatives. One common method is the catalytic hydrogenation of quinoline in the presence of a suitable catalyst, such as palladium on carbon, under high pressure and temperature conditions. Another method involves the reduction of quinoline using sodium borohydride in an alcoholic solvent.

Industrial Production Methods

Industrial production of 5,6,7,8-tetrahydroquinolin-6-ylmethanol may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-tetrahydroquinolin-6-ylmethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Further reduction can lead to the formation of fully saturated quinoline derivatives.

    Substitution: The hydroxyl group in 5,6,7,8-tetrahydroquinolin-6-ylmethanol can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Fully saturated quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

5,6,7,8-tetrahydroquinolin-6-ylmethanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5,6,7,8-tetrahydroquinolin-6-ylmethanol involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with nucleic acids and proteins.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of 5,6,7,8-tetrahydroquinolin-6-ylmethanol.

    6-methoxyquinoline: A derivative with a methoxy group at the 6-position.

    5,6,7,8-tetrahydroquinoline: A fully saturated derivative of quinoline.

Uniqueness

5,6,7,8-tetrahydroquinolin-6-ylmethanol is unique due to the presence of the hydroxyl group at the 6-position, which imparts distinct chemical reactivity and potential biological activity. This functional group allows for further derivatization and functionalization, making it a versatile compound in synthetic chemistry and pharmaceutical research.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

5,6,7,8-tetrahydroquinolin-6-ylmethanol

InChI

InChI=1S/C10H13NO/c12-7-8-3-4-10-9(6-8)2-1-5-11-10/h1-2,5,8,12H,3-4,6-7H2

InChI Key

QJPKUEWDNWXQJL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1CO)C=CC=N2

Origin of Product

United States

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